2-isothiocyanato-1-methoxybutane
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Overview
Description
2-Isothiocyanato-1-methoxybutane is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, biochemistry, and industrial applications. This compound, like other isothiocyanates, is characterized by the presence of the isothiocyanate functional group (-N=C=S) attached to a methoxybutane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isothiocyanato-1-methoxybutane can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene or its derivatives. due to the high toxicity of thiophosgene, alternative methods have been developed. For instance, a more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction is typically carried out in benign solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40°C) and yields high purity products .
Industrial Production Methods
Industrial production of this compound often involves the use of safer and more efficient synthetic routes. The replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent is one such method. This reaction is carried out under nitrogen protection and mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-methoxybutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like dimethylbenzene or Cyrene™ .
Major Products
The major products formed from these reactions include thiourea derivatives, which are valuable intermediates in organic synthesis and have various applications in medicinal chemistry .
Scientific Research Applications
2-Isothiocyanato-1-methoxybutane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and thiourea derivatives.
Biology: It is employed in bioconjugation techniques and as a reagent in the Edman degradation for amino acid sequencing of peptides.
Medicine: It exhibits biological activities such as anti-cancer, anti-inflammatory, and antimicrobial properties, making it a potential candidate for drug development.
Industry: It is used in the production of pesticides and fungicides due to its insecticidal and fungicidal activities
Mechanism of Action
The mechanism of action of 2-isothiocyanato-1-methoxybutane involves its interaction with various molecular targets. It acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and the activation of stress response pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense mechanisms .
Comparison with Similar Compounds
2-Isothiocyanato-1-methoxybutane can be compared with other isothiocyanates such as:
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive effects.
4-[(α-L-rhamnosyloxy)benzyl] isothiocyanate: Derived from Moringa and known for its health benefits.
These compounds share similar biological activities but differ in their chemical structures and specific applications. This compound is unique due to its methoxybutane backbone, which may impart distinct properties and reactivity .
Properties
CAS No. |
85099-02-1 |
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Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
2-isothiocyanato-1-methoxybutane |
InChI |
InChI=1S/C6H11NOS/c1-3-6(4-8-2)7-5-9/h6H,3-4H2,1-2H3 |
InChI Key |
IVNMWEWWGCVXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)N=C=S |
Purity |
95 |
Origin of Product |
United States |
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